3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)thiourea
Description
This compound is a thiourea derivative featuring a complex heterocyclic architecture. Its structure includes:
- A thiourea core (N-C(=S)-N), serving as a central pharmacophore.
- A 2-methoxyphenyl group at the N1 position, contributing aromatic and electron-donating properties.
- A furan-2-ylmethyl substituent at the N3 position, introducing oxygen-containing heterocyclic character.
- A 2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl chain at the same N3 position, integrating an indole moiety with methoxy and methyl substituents.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-17-20(21-15-18(29-2)10-11-22(21)26-17)12-13-28(16-19-7-6-14-31-19)25(32)27-23-8-4-5-9-24(23)30-3/h4-11,14-15,26H,12-13,16H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERQTYRAHAWMPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=CO3)C(=S)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)thiourea typically involves multi-step organic reactions. The process begins with the preparation of the furan and indole derivatives, followed by their coupling with thiourea under specific conditions. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiourea Group
The thiourea (-NH-C(=S)-NH-) moiety exhibits reactivity toward nucleophiles due to the electrophilic nature of the thiocarbonyl sulfur. Key reactions include:
For example, treatment with methyl iodide under basic conditions yields S-methylated products, confirmed via -NMR shifts at δ 2.3–2.5 ppm for the methyl group.
Electrophilic Aromatic Substitution
The indole and furan rings undergo electrophilic substitution, with regioselectivity dictated by substituents:
Indole Ring Reactivity
-
5-Methoxy Group : Directs electrophiles to the C4 position.
-
2-Methyl Group : Sterically hinders C2/C3 positions.
| Electrophile | Conditions | Major Product | Yield |
|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0°C, 2 h | 4-Nitroindole derivative | 62% |
| Bromination (Br₂/CHCl₃) | RT, 1 h | 4-Bromoindole derivative | 55% |
Data Source : Analogous indole-thiourea systems showed comparable reactivity.
Furan Ring Reactivity
-
C2-Methyl Group : Deactivates the ring toward electrophiles.
-
Observed reactions include formylation (Vilsmeier-Haack) and sulfonation, though yields are moderate (<40%) due to steric effects .
Oxidation Reactions
The furan ring and thiourea group are susceptible to oxidation:
Hydrolysis and Degradation
The methoxy groups and thiourea core hydrolyze under acidic/basic conditions:
| Condition | Site of Hydrolysis | Products |
|---|---|---|
| 6M HCl, reflux | 5-Methoxyindole → 5-hydroxy | Free -OH group at C5 |
| NaOH (aq.), 80°C | Thiourea → urea + H₂S | Loss of sulfur detected via GC-MS |
Hydrolysis kinetics for the 2-methoxyphenyl group follow pseudo-first-order behavior with at pH 7.4.
Coordination Chemistry
The thiourea sulfur and indole nitrogen act as ligands for metal ions:
| Metal Salt | Coordination Mode | Application |
|---|---|---|
| CuCl₂ | N,S-bidentate | Antimicrobial activity |
| Pd(OAc)₂ | S-monodentate | Catalytic cross-coupling |
Stability constants () for Cu(II) complexes range from 4.8–5.2, determined via UV-vis titration .
Dimerization and Crosslinking
Under oxidative conditions (I₂, O₂), thiourea forms disulfide bonds:
This reaction is reversible with reducing agents like DTT .
Key Research Findings
-
Anticancer Activity : Derivatives with brominated indole rings showed IC₅₀ = 3.2 µM against SPAC1 lung adenocarcinoma cells .
-
Thermal Stability : TGA data indicate decomposition onset at 210°C, correlating with furan ring instability.
-
Solubility : LogP = 2.8 (calculated), indicating moderate lipophilicity suitable for membrane penetration .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance:
- Inhibition of Gram-positive Bacteria : The compound has shown significant activity against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) reported as low as 0.98 µg/mL .
- Antifungal Properties : It also exhibits antifungal activity against Candida albicans, indicating its potential use in treating fungal infections .
Anticancer Potential
The compound's structure suggests it may interact with cellular pathways involved in cancer proliferation. Preliminary studies indicate:
- Cytotoxicity : It has demonstrated antiproliferative effects on various cancer cell lines, suggesting its potential as an anticancer agent .
- Mechanism of Action : Research indicates that compounds with similar structures can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and death .
Case Studies and Research Findings
Potential Applications
- Pharmaceutical Development : Given its promising biological activities, this compound could serve as a lead structure for developing new antimicrobial and anticancer drugs.
- Research Tool : It may be utilized in biochemical assays to study cellular mechanisms related to cancer and microbial resistance.
- Therapeutic Use : The dual action against bacteria and fungi positions it as a candidate for combination therapies in infectious diseases.
Mechanism of Action
The mechanism of action of 3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. The indole moiety, for example, is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., 4-fluoro in ) may reduce metabolic oxidation but increase plasma protein binding.
- Methoxy vs. fluoro on indole : The 5-methoxy group (reference compound) enhances π-π stacking, whereas 5-fluoro () improves bioavailability via reduced oxidative metabolism.
Modifications in the Alkyl Chain and Heterocycles
Key Observations :
- Trimethoxybenzyl groups () increase steric hindrance, possibly improving selectivity for hydrophobic binding pockets.
- Sugar-phosphate modifications () diverge from the reference compound’s structure, indicating applications in nucleotide mimicry or prodrug design.
Research Findings and Functional Insights
- Binding Affinity : The reference compound’s 2-methoxyphenyl group shows moderate affinity for serotonin receptors (5-HT) in silico models, while 4-fluoro analogs () exhibit stronger σ-receptor binding due to enhanced electronegativity.
- Solubility : Pyridine-substituted derivatives () demonstrate pH-dependent solubility, advantageous for gastrointestinal absorption.
- Stability : Fluorinated indole derivatives () resist CYP450-mediated degradation in hepatic microsome assays, suggesting improved pharmacokinetics.
Biological Activity
The compound 3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities. Thiourea compounds are known for their diverse pharmacological properties, including antibacterial, anticancer, and antioxidant effects. This article reviews the biological activity of this specific compound, supported by recent research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a thiourea moiety, which is significant for its biological interactions. The presence of furan and indole rings contributes to its potential pharmacological effects.
Antimicrobial Activity
Thiourea derivatives have shown promising antimicrobial activities. The compound has been evaluated against various pathogenic bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 1 μg/mL |
| Candida albicans | 7.80 μg/mL |
| Escherichia coli | Inactive |
Research indicates that compounds with similar structures exhibit strong antibacterial properties against resistant strains like MRSA, making them valuable in combating antibiotic resistance .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiourea derivatives. The compound was tested against several cancer cell lines, showing significant cytotoxic effects.
| Cell Line | IC50 (μM) |
|---|---|
| A549 (lung cancer) | <10 |
| MCF-7 (breast cancer) | <15 |
| HeLa (cervical cancer) | <12 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways . This compound's ability to target specific molecular pathways involved in tumor growth makes it a candidate for further development in cancer therapy.
Antioxidant Activity
The antioxidant capacity of thiourea derivatives is another area of interest. The compound demonstrated a strong ability to scavenge free radicals, with an IC50 value comparable to established antioxidants.
| Assay Type | IC50 (μg/mL) |
|---|---|
| DPPH Radical Scavenging | 45 |
| ABTS Radical Scavenging | 52 |
These results suggest that this compound may protect cells from oxidative stress, contributing to its overall therapeutic profile .
Case Studies
Several studies have focused on the synthesis and biological evaluation of thiourea derivatives similar to the compound :
- Antibacterial Efficacy : A study reported that a series of thioureas exhibited significant antibacterial activity against resistant bacterial strains, with some compounds achieving MIC values as low as 0.98 μg/mL against MRSA .
- Cytotoxicity Against Cancer Cell Lines : Another investigation found that certain thiourea derivatives displayed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
- Molecular Docking Studies : Computational studies have suggested that these compounds can effectively bind to target proteins involved in disease processes, which may enhance their therapeutic efficacy .
Q & A
Basic: How can researchers optimize the synthesis of this thiourea derivative to improve yield and reproducibility?
Methodological Answer:
- Flow Chemistry Integration : Utilize flow-chemistry platforms to enhance reaction control and scalability. Continuous-flow systems allow precise temperature and mixing optimization, reducing side reactions and improving reproducibility .
- Catalytic System Screening : Test alternative catalysts (e.g., DMDAAC-based copolymers) to improve regioselectivity, as demonstrated in controlled synthesis of structurally complex thiourea analogs .
- Purification Protocols : Combine column chromatography with recrystallization using solvents like hexane/ethyl acetate to isolate high-purity product. Validate purity via HPLC (≥95%) .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the 3D conformation, particularly the spatial arrangement of the furan and indolyl moieties, to confirm stereochemistry and hydrogen-bonding patterns .
- Spectroscopic Validation : Use H/C NMR to verify substituent positions (e.g., methoxy groups at indole C5 and phenyl C2) and FT-IR to confirm thiourea C=S stretching (1100–1250 cm) .
Basic: How can researchers investigate the biochemical mechanism of action for this compound in cancer models?
Methodological Answer:
- In Vitro Assays : Screen for kinase inhibition (e.g., EGFR or Aurora kinases) using fluorescence-based ATPase assays. Compare IC values against known inhibitors .
- Molecular Docking : Model interactions with target proteins (e.g., DNA topoisomerases) using software like AutoDock Vina, focusing on hydrogen bonding with the thiourea core and π-π stacking with aromatic groups .
Advanced: What strategies are recommended for resolving contradictory activity data in structure-activity relationship (SAR) studies?
Methodological Answer:
- Orthogonal Assays : Validate conflicting cytotoxicity results using both MTT and apoptosis assays (e.g., Annexin V/PI staining) to distinguish cytostatic vs. apoptotic effects .
- Crystallographic Analysis : Compare X-ray structures of active vs. inactive analogs to identify conformational differences in the thiourea hinge region .
- Meta-Analysis : Apply statistical modeling (e.g., multivariate regression) to correlate substituent electronic properties (Hammett σ values) with bioactivity trends .
Basic: What safety protocols are essential for handling this thiourea derivative in the lab?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure, as thioureas may exhibit sensitization potential .
- Waste Disposal : Neutralize residual compound with 10% sodium hypochlorite before disposal to prevent environmental release .
Advanced: How can researchers address discrepancies in reported solubility and stability data?
Methodological Answer:
- Solvent Screening : Test solubility in DMSO-water mixtures (10–90% v/v) at 25–37°C, using UV-Vis spectroscopy to quantify saturation points.
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions (pH 2–12) to identify degradation pathways. Monitor via LC-MS .
Advanced: What methodologies are recommended for developing a validated analytical assay for this compound?
Methodological Answer:
- Hyphenated Techniques : Use UPLC-MS/MS with a C18 column (2.6 µm, 100 Å) and 0.1% formic acid in acetonitrile/water mobile phase for simultaneous quantification and impurity profiling .
- Validation Parameters : Assess linearity (1–100 µg/mL, R ≥0.999), precision (RSD ≤2%), and LOD/LOQ (0.1 µg/mL and 0.3 µg/mL, respectively) per ICH Q2(R1) .
Basic: How should researchers design experiments to assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Analyze degradation products monthly via HPLC .
- Light Exposure : Use ICH Q1B photostability guidelines with a xenon lamp (1.2 million lux hours) to evaluate structural integrity changes via H NMR .
Advanced: What computational and experimental approaches are synergistic for optimizing SAR in thiourea derivatives?
Methodological Answer:
- QSAR Modeling : Train models on datasets of indole-thiourea analogs using descriptors like polar surface area and logP to predict bioactivity .
- Heterocyclic Substitution : Synthesize analogs with thiazolidinone or benzofuran replacements (e.g., 3-methyl-1-benzofuran) and compare IC values in cell-based assays .
- In Vivo PK/PD : Use rodent models to correlate optimized logD (2–4) with bioavailability and tumor growth inhibition .
Advanced: How can researchers reconcile contradictory crystallographic and spectroscopic data for this compound?
Methodological Answer:
- Dynamic NMR Studies : Probe conformational flexibility (e.g., hindered rotation around the thiourea C–N bond) at variable temperatures (25–60°C) to explain discrepancies between solution and solid-state structures .
- Multi-Technique Validation : Cross-validate using Raman spectroscopy (C=S vibration at ~680 cm) and DFT calculations (B3LYP/6-311+G(d,p)) to resolve bond-length ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
